1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine
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Overview
Description
“1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine” is a chemical compound with the molecular formula C23H23ClN2O4S . Its average mass is 458.958 Da and its monoisotopic mass is 458.106720 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Scientific Research Applications
Aza-Michael Addition Reaction
This compound is used to functionalize pyrazolylvinyl ketones through the Aza-Michael addition reaction . This reaction is pivotal in creating complex molecules for pharmaceuticals and agrochemicals, as it forms carbon-nitrogen bonds efficiently.
Synthesis of Tröger’s Base Derivatives
Researchers utilize this chemical to prepare cyclic amine-substituted Tröger’s base derivatives . These derivatives have a wide range of applications, including as chiral ligands in asymmetric synthesis and as building blocks in organic electronics.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have been widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, suggesting that this compound may also interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound could affect multiple pathways
Result of Action
Piperazine derivatives have been shown to have a wide range of effects, including anti-inflammatory, anti-oxidant, and mucoprotective effects
Future Directions
The future directions for research on “1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Piperazine derivatives show a wide range of biological and pharmaceutical activity , suggesting many potential avenues for future research.
properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-29-19-8-6-18(7-9-19)25-14-16-26(17-15-25)31(27,28)21-12-10-20(11-13-21)30-23-5-3-2-4-22(23)24/h2-13H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFKRICRUTPDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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